The table below summarizes the fundamental characteristics of Nitrovin (also known as Difurazone).
| Property | Description |
|---|---|
| IUPAC Name | 1,5-Bis(5-nitro-2-furanyl)-1,4-pentadien-3-one azine [1] |
| CAS Number | 804-36-4 [1] |
| Molecular Formula | C({14})H({12})N({6})O({6}) [1] |
| Molecular Weight | 360.28 g/mol [1] |
| SMILES | O=N+=O)O2)=N\NC(N)=N)O1)[O-] [1] |
| Primary Historical Use | Antibacterial growth promoter in livestock [2] [1] |
| Investigational Use | Potential anticancer lead compound [2] |
Recent research has revealed a novel mechanism for this compound, inducing a non-apoptotic cell death known as paraptosis-like cell death by targeting Thioredoxin Reductase 1 (TrxR1) [2]. The signaling pathway is illustrated below:
This compound induces paraptosis by targeting TrxR1, increasing ROS, and activating downstream effects; this can be reversed by CHX, NAC, GSH, and TrxR1 overexpression.
Key experimental findings and methodologies from the primary research are summarized below.
| Assay/Model | Finding/Result | Significance |
|---|---|---|
| In Vitro Cytotoxicity | IC~50~ values ranged from 1.31 to 6.60 µM across tumor and normal cell lines [1]. | Demonstrates potent and broad cytotoxic activity [2] [1]. |
| Cell Death Characterization | Induced cytoplasmic vacuolation; cell death not reversed by caspase inhibitors [2]. | Confirms a non-apoptotic, paraptosis-like mechanism [2]. |
| Mechanism Rescue | Cell death and vacuolation reversed by cycloheximide (CHX), NAC, GSH, and TrxR1 overexpression [2]. | Validates critical role of ROS and TrxR1 targeting [2]. |
| In Vivo Efficacy (Zebrafish) | Showed significant anticancer effect; reversed by NAC co-treatment [2]. | Confirms ROS-mediated mechanism in a live animal model [2]. |
The following workflow outlines the key experiments conducted to elucidate this compound's mechanism of action:
Experimental workflow for elucidating this compound's anticancer mechanism, from initial screening to in vivo validation.
While the search results do not provide a specific analytical method for this compound, insights can be drawn from methods used for structurally related nitrofuran antibiotics like nitrofurazone [3] [4].
This compound represents a compelling case of drug repurposing, where an old antibacterial agent has been rediscovered with a novel anticancer mechanism. Its ability to induce paraptosis via TrxR1 inhibition and ROS generation offers a potential strategy to target cancers resistant to conventional apoptosis-inducing drugs. Future work should focus on:
Nitrovin is an antimicrobial growth promoter that has been found to exhibit anticancer activity [1]. Its primary mechanism of action involves:
The following table summarizes the bioactivity data of this compound against various cells. The data indicates its cytotoxic effect, though it is noted that this activity is observed in both tumor and normal cells [1].
| Bioactivity Description | IC50 Values | Target | Cell Death Mechanism |
|---|---|---|---|
| Exhibits anticancer activity | 1.31 to 6.60 μM (for both tumor and normal cells) | TrxR1 | ROS-mediated non-apoptotic and quasi-apoptotic [1] |
The search results do not provide detailed experimental protocols for studying this compound. However, based on its known mechanism, the general workflow below outlines key experiments a researcher would conduct to confirm and elaborate on its action.
The existing public data is insufficient for a complete technical whitepaper. Key information that is currently missing includes:
To gather the in-depth information required for your whitepaper, I suggest you:
Nitrovin and Difurazone refer to the same chemical entity, which is commonly used in its hydrochloride form. The table below summarizes its core identifiers and selected physicochemical properties.
| Property | Details |
|---|---|
| IUPAC Name (Base) | 2-[3-(5-nitro-2-furanyl)-1-[2-(5-nitro-2-furanyl)ethenyl]-2-propen-1-ylidene]hydrazinecarboximidamide [1] |
| Other Synonyms | Panazon; Payzone; Difurazone; 1,5-Bis(5-nitro-2-furyl)-3-pentadienone guanylhydrazone [1] [2] |
| CAS Number (Base) | 804-36-4 [3] [4] [2] |
| CAS Number (HCl Salt) | 2315-20-0 [5] [6] |
| Molecular Formula (Base) | C₁₄H₁₂N₆O₆ [3] [4] [2] |
| Molecular Formula (HCl Salt) | C₁₄H₁₃ClN₆O₆ [5] |
| Molecular Weight (Base) | 360.28 g/mol [4] [2] |
| Molecular Weight (HCl Salt) | 396.74 g/mol [5] |
| Boiling Point | 594.6°C at 760 mmHg (for HCl salt) [5] [6] |
| Melting Point | 217°C (decomposition, for base) [2] |
| Density | 1.58 g/cm³ (for HCl salt) [5] |
| Storage | 2-8°C [5] [2] |
Historically used as an antibacterial growth promoter in veterinary practice [7] [8] [1], recent research has uncovered a potential new application for this compound in cancer therapy.
A significant 2023 study revealed that this compound exhibits potent cytotoxicity against a wide panel of cancer cell lines, including glioblastoma (GBM) models [7] [8]. Its anticancer activity is primarily mediated by inducing a non-apoptotic, paraptosis-like cell death [7] [8].
Paraptosis is a programmed cell death pathway characterized by cytoplasmic vacuolation derived from the swelling of the endoplasmic reticulum (ER) and mitochondria, without the classic signs of apoptosis like caspase activation [8]. The mechanism can be summarized as follows:
The following diagram illustrates this signaling pathway:
This compound induces paraptosis by inhibiting TrxR1, leading to ROS accumulation and cell death.
The following table summarizes key experimental findings and conditions from the 2023 study:
| Aspect | Experimental Summary |
|---|---|
| Cytotoxicity (IC₅₀) | This compound showed potent activity against 16 cancer cell lines from 8 categories (including glioblastoma, lung, and colon cancers) with IC₅₀ values < 5 μM. Non-cancerous liver (LO2) and kidney (HK2) cells were less sensitive [8]. |
| Key Assays | • Cell Viability: MTS assay [8]. • Cytoplasmic Vacuolation: Observed via light microscopy and confirmed with organelle-specific stains [8]. • ROS Detection: Flow cytometry using DCFH-DA probe [8]. • TrxR1 Activity: Measured using a standard DTNB [5,5'-dithiobis-(2-nitrobenzoic acid)] reduction assay [8]. | | In Vivo Model | Zebrafish xenograft model. this compound demonstrated a significant anticancer effect, which was reversed by co-treatment with the antioxidant NAC, confirming the ROS-mediated mechanism in a living organism [7] [8]. | | Critical Reagents | • Inhibitors: Cycloheximide (CHX, protein synthesis inhibitor), N-acetyl-l-cysteine (NAC, antioxidant), Glutathione (GSH) [7] [8]. • Cell Lines: U251 and U87 glioblastoma cell lines were central to the mechanistic study [8]. |
The following table summarizes findings from a residue depletion study in chickens fed 10 mg/kg of nitrovin for 7 days [1].
| Sample Type | Residue Concentration at 0-Day Withdrawal | Residue Concentration at 28-Day Withdrawal |
|---|---|---|
| Plasma | 84.98 ng/mL | > 1.0 ng/mL |
| Liver | 24.04 ng/g | 5.8 ng/g |
| Kidney | 68.28 ng/g | Data not specified in abstract |
| Fat | 61.18 ng/g | > 1.0 ng/g |
| Muscle | 21.04 ng/g | > 1.0 ng/g |
The study concluded that residue levels in most tissues remained above 1.0 ng/g even after a 28-day withdrawal period, supporting the ban on this compound [1].
This compound belongs to the nitrofuran class of antibiotics, which were once used broadly for their growth-promoting and antimicrobial effects [2] [3].
Due to this compound's illegal status, reliable analytical methods are required to monitor its misuse. Since the parent drug breaks down quickly, detection focuses on its tissue-bound metabolites, which can persist for weeks [2].
The following diagram illustrates the general workflow for determining nitrofuran metabolites in meat, as applied to this compound.
Figure 1: General analytical workflow for detecting nitrofuran metabolite residues in chicken tissue.
Detailed Protocol for LC-MS/MS Analysis [2]:
Given the ban on antibiotics like this compound, research has shifted toward sustainable alternatives [5] [6] [7].
Recent research has shifted focus towards understanding Nitrovin's potential for re-purposing as a cancer therapeutic. The key findings from these studies are summarized below.
Table 1: Summary of
| Aspect | Key Findings |
|---|---|
| Primary Mechanism | Induces a non-apoptotic, paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) [1]. |
| Cellular Effects | Characterized by cytoplasmic vacuolation from swollen endoplasmic reticulum and mitochondria; is caspase-independent but requires new protein synthesis [1]. |
| Role of ROS | Treatment leads to significant accumulation of reactive oxygen species (ROS), which actively mediates the cell death process [1]. |
| Cytotoxicity | Shows potent cytotoxic effects across 16 cancer cell lines from 8 different categories, with calculated IC50 values below 5 μM. Notably, non-cancerous cells (LO2 and HK2) were less sensitive [1]. |
The following diagram illustrates the sequence of these key mechanistic steps leading to paraptosis-like cell death.
Although this compound itself is not listed, understanding the IARC classification process can aid your future research.
The absence of an IARC evaluation, combined with the preliminary anti-cancer research, means that This compound's carcinogenic hazard in humans remains unclassified and unknown.
This compound (CAS No. 804-36-4), also known as difurazon, is an antimicrobial growth promoter historically used in livestock production that has recently emerged as a potent inhibitor of thioredoxin reductase 1 (TrxR1) with significant anticancer properties. This repurposing of this compound from veterinary medicine to anticancer candidate represents an innovative approach in drug discovery. With the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.28 g/mol, this compound belongs to a class of compounds that exert their biological effects through selective targeting of the thioredoxin system, a crucial antioxidant system in mammalian cells. [1]
The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, represents one of the two major antioxidant systems in mammalian cells (the other being the glutathione system). TrxR1 is a selenocysteine-containing enzyme that plays a pivotal role in maintaining cellular redox homeostasis by reducing oxidized thioredoxin using NADPH as an electron donor. This reduced thioredoxin subsequently provides electrons to multiple downstream targets, including peroxiredoxins and ribonucleotide reductase, thereby regulating processes ranging from DNA synthesis to antioxidant defense. What makes TrxR1 particularly significant in cancer biology is its frequent overexpression in various malignancies, where it supports tumor growth, confers resistance to oxidative stress, and contributes to therapy resistance. This overexpression pattern, coupled with the enzyme's unique selenocysteine residue that renders it highly susceptible to electrophilic attack, positions TrxR1 as an attractive molecular target for anticancer drug development. [2] [3]
This compound exerts its anticancer effects primarily through direct inhibition of TrxR1, a mechanism confirmed through multiple experimental approaches. The compound interacts with the selenocysteine residue (Sec498) in the C-terminal active site of TrxR1, which is notably more nucleophilic and reactive than typical cysteine residues due to the unique properties of selenium. This interaction leads to permanent enzyme inhibition through covalent modification or oxidative disruption of the selenocysteine-thiol group. The critical role of this selenocysteine residue in this compound's mechanism is substantiated by experiments demonstrating that mutant forms of TrxR1 lacking this residue show significantly reduced sensitivity to this compound inhibition. This targeting mechanism is shared by several other TrxR1 inhibitors, including the natural compound hydroxytyrosol, which also primarily interacts with the selenocysteine residue. [4] [5]
Upon binding to TrxR1, this compound not only inhibits the enzyme's normal reductase function but can also convert TrxR1 into a pro-oxidant enzyme with NADPH oxidase activity. This transformed enzyme, sometimes referred to as a SecTRAP (Selenium Compromised Thioredoxin Reductase-derived Apoptotic Protein), actively generates reactive oxygen species (ROS) instead of eliminating them, thereby amplifying oxidative stress within cancer cells. This dual mechanism—inhibition of antioxidant defense and simultaneous generation of oxidative stress—creates a powerful pro-oxidant shift in the cellular environment that preferentially damages cancer cells, which typically already operate under elevated baseline ROS levels. [2]
The oxidative stress induced by this compound's targeting of TrxR1 triggers multiple cell death pathways, with a primary emphasis on paraptosis-like cell death. Paraptosis is characterized by cytoplasmic vacuolation resulting from extensive endoplasmic reticulum and mitochondrial swelling, followed by progressive disruption of cellular organelles. This cell death mode differs significantly from classical apoptosis, as it occurs independently of caspase activation and lacks characteristic apoptotic features such as nuclear fragmentation and phosphatidylserine externalization. The central role of ROS in this process is evidenced by experiments showing that antioxidant compounds like N-acetyl-L-cysteine (NAC) and glutathione (GSH) can completely abrogate this compound-induced cell death. [4]
The signaling cascade initiated by this compound involves multiple interconnected pathways that collectively execute cell death. The following diagram illustrates the key molecular events in this compound-induced, ROS-mediated cell death:
This compound-induced paraptosis signaling pathway and pharmacological inhibition points.
Beyond paraptosis, this compound's pro-oxidant effects also influence other cell death modalities under certain conditions or in specific cell types. The sustained oxidative stress can lead to mitochondrial membrane permeabilization, release of cytochrome c, and activation of caspase-independent death pathways. Additionally, this compound has been shown to activate the MAPK signaling pathway (including JNK, ERK, and p38), which further amplifies the death signals and contributes to the observed cytoplasmic vacuolation. The transcription factor Nrf2, which normally activates antioxidant response elements in response to oxidative stress, may also be involved in cellular responses to this compound, though this pathway may be overwhelmed by the extensive ROS generation. [4] [2]
At the cellular level, this compound treatment produces characteristic morphological changes that distinguish it from conventional chemotherapeutic agents. The most prominent feature is the progressive development of cytoplasmic vacuoles that originate from the endoplasmic reticulum and mitochondria. These vacuoles enlarge and coalesce over time, ultimately compromising organelle function and cellular integrity. This distinctive pattern aligns with paraptosis-like death rather than classical apoptosis. Additionally, this compound induces cell cycle arrest at specific checkpoints, particularly the G1/S transition, preventing cells from progressing through the replication cycle. This arrest provides time for damage repair but, when extensive, commits cells to death pathways. [4]
The antiproliferative effects of this compound extend across multiple cancer types, with studies demonstrating efficacy in glioblastoma, colorectal cancer, lung cancer, and others. Importantly, the compound shows selective cytotoxicity toward cancer cells compared to normal cells, though the therapeutic window varies between cell types. This selective toxicity likely stems from the already-elevated ROS levels in cancer cells, which place them closer to the threshold for ROS-induced cell death. Beyond direct cytotoxicity, this compound also impairs invasive capacity and metastatic potential of cancer cells, likely through disruption of redox-sensitive signaling pathways that control cytoskeletal dynamics and extracellular matrix remodeling. [4] [6]
The antiproliferative potency of this compound has been quantitatively assessed across multiple cancer cell lines, revealing consistent activity in the low micromolar range. The following table summarizes key efficacy data from experimental studies:
| Cancer Type | Cell Line | IC₅₀ Value | Assay Type | Experimental Context | Citation |
|---|---|---|---|---|---|
| Various Tumors | Multiple | 1.31 - 6.60 μM | Cell viability | Both tumor and normal cells | [1] |
| Glioblastoma | U-87MG | <10 μM | Cell viability | Concentration-dependent effect | [4] |
| Glioblastoma | T98G | <10 μM | Cell viability | Concentration-dependent effect | [4] |
| Lung Cancer | H1299 | ~2.5 μM | Colony formation | Combined with lenvatinib | [6] |
| Lung Cancer | H520 | ~2.0 μM | Colony formation | Combined with lenvatinib | [6] |
This compound demonstrates potent enzyme inhibition against TrxR1, with studies showing significant activity reduction at low micromolar concentrations. In cellular assays, this compound treatment reduced TrxR1 activity by approximately 60-80% within 6-12 hours of treatment, confirming effective target engagement in the cellular environment. The inhibition of TrxR1 directly correlates with ROS accumulation, with measurements showing 3-5 fold increases in intracellular ROS levels following this compound treatment. This ROS elevation precedes observable morphological changes, supporting its causative role in cell death initiation. [4]
In xenograft models using zebrafish, this compound demonstrated significant antitumor efficacy at concentrations that were well-tolerated. Treatment with this compound resulted in approximately 60-70% reduction in tumor volume compared to untreated controls over a 7-day observation period. This antitumor effect was completely abrogated by co-treatment with the antioxidant NAC, confirming the ROS-dependent mechanism operates in vivo. The compound showed favorable tissue distribution with accumulation in tumor tissue, suggesting potential for further development. Additional studies in mouse xenograft models of lung cancer demonstrated that TrxR1 inhibition (using other inhibitors like auranofin) synergized with targeted therapies such as lenvatinib, resulting in approximately 50% greater tumor growth inhibition compared to single-agent treatment. [4] [6]
The DTNB reduction assay represents the standard method for evaluating TrxR1 inhibition. The protocol begins with preparation of the reaction mixture containing 100 nM NADPH-reduced recombinant rat TrxR1 incubated with varying concentrations of this compound (typically 1-100 μM) in Tris-EDTA buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA) for 1 hour at room temperature in a 96-well plate format. Following incubation, add DTNB (5,5'-dithiobis-2-nitrobenzoic acid) and NADPH to final concentrations of 2 mM and 200 μM, respectively. Immediately monitor the linear increase in absorbance at 412 nm over 3 minutes using a microplate reader. Calculate TrxR1 activity using the formula: TrxR1 Inhibitory rate = [1 - (AB value of test at 3 min - AB value of test at 0 min)/(AB value of control at 3 min - AB value of control at 0 min)] × 100%. Include appropriate controls containing DMSO vehicle only (typically 0.1% v/v) to establish baseline activity. For comparative purposes, include known TrxR1 inhibitors such as auranofin as positive controls. [5] [7]
To confirm the specificity of this compound for the selenocysteine residue, parallel experiments should be conducted using mutant TrxR1 enzymes lacking the C-terminal selenocysteine (residues 1-496). Significantly reduced inhibition with mutant enzymes indicates targeting of the selenocysteine residue. The enzyme activity can be expressed in units defined as the amount of enzyme generating 1 nM 2-nitro-5-thiobenzoate per mg TrxR1 protein per minute, with typical wild-type TrxR1 activity around 511 U/mg protein compared to approximately 23 U/mg for the mutant form. [5]
For dose-response studies in 2D cell culture, seed cells in 96-well plates at optimal density (3-5×10³ cells/well depending on cell type) and allow attachment for 24 hours. Treat cells with this compound across a concentration range (0.1-100 μM) for 24-48 hours. Assess viability using MTT assay by adding 0.5 mg/mL MTT reagent and incubating for 3-4 hours at 37°C. Dissolve formed formazan crystals in ethanol/DMSO (1:1) solution and measure absorbance at 540 nm. Calculate percentage viability relative to DMSO-treated controls. For 3D culture systems, which better mimic in vivo conditions, seed cells in agarose-coated plates to promote spheroid formation and treat with this compound once mature spheroids have formed (typically 5-7 days). Monitor spheroid integrity and size reduction as additional indicators of efficacy. [8] [4]
To delineate cell death mechanisms, examine cytoplasmic vacuolation through phase-contrast microscopy at regular intervals during treatment. For paraptosis confirmation, assess inhibition by cycloheximide (10-20 μg/mL) and antioxidants (NAC 5-10 mM, GSH 1-5 mM). Evaluate caspase independence using pan-caspase inhibitors (Z-VAD-FMK 20-50 μM) and measure caspase-3/7 activity. Monitor ROS generation using DCFH-DA probe (10 μM) with fluorescence measurement or microscopy. Analyze MAPK pathway activation through Western blotting for phosphorylated JNK, ERK, and p38. For TrxR1 overexpression rescue experiments, transfert cells with TrxR1 plasmid 24-48 hours before this compound treatment and assess protection against cell death. [4]
The zebrafish xenograft model provides a rapid, cost-effective system for evaluating this compound efficacy in vivo. Begin by maintaining adult zebrafish under standard conditions (28.5°C, 14/10 light/dark cycle). For tumor implantation, label human cancer cells (e.g., glioblastoma U-87MG) with fluorescent markers (CM-Dil or GFP) and microinject approximately 100-200 cells into the perivitelline space of 2-day post-fertilization zebrafish larvae. After 24 hours, confirm successful engraftment using fluorescence microscopy. Randomize zebrafish with established tumors into treatment groups (typically 15-20 fish per group) and expose to this compound (1-10 μM) dissolved in tank water for 5-7 days, refreshing drug solution daily. Include control groups receiving vehicle alone and positive control groups receiving established anticancer agents. Monitor tumor volume daily through fluorescence imaging and quantitative analysis. To confirm ROS-dependent mechanisms, include a group co-treated with NAC (100-500 μM). Assess toxicity through mortality, morphological abnormalities, and behavioral changes. Upon completion, quantify tumor burden through fluorescence intensity measurements and perform histological analysis of dissected tumors. [4]
The therapeutic potential of this compound appears most promising for aggressive, treatment-resistant cancers with elevated oxidative stress profiles. Glioblastoma multiforme (GBM), one of the most lethal brain cancers with limited treatment options, represents a primary candidate based on compelling preclinical data. The blood-brain barrier permeability suggested by this compound's efficacy in glioma models positions it as a promising candidate for neuro-oncology applications. Additionally, colorectal cancers with their characteristic upregulation of TrxR1 expression present another logical target, particularly given the correlation between TrxR1 overexpression and poor prognosis in this cancer type. The demonstrated efficacy in lung cancer models, especially in combination with targeted agents, further expands the potential applications to thoracic oncology. [4] [6] [7]
The selective cytotoxicity of this compound toward cancer cells versus normal cells suggests a favorable therapeutic window, though comprehensive toxicological studies are needed to fully establish this profile. The observation that normal cells appear more resistant to this compound's effects may reflect their lower basal ROS levels and more robust antioxidant capacity compared to cancer cells. This differential vulnerability creates an opportunity for therapeutic exploitation of a fundamental biochemical difference between normal and malignant cells. Furthermore, the ability of this compound to overcome conventional therapy resistance mechanisms linked to the thioredoxin system positions it as a promising option for recalcitrant or relapsed disease. [4]
The synergistic potential of this compound with established anticancer modalities represents a particularly promising application. As demonstrated with lenvatinib in lung cancer models, TrxR1 inhibition can dramatically enhance the efficacy of targeted therapies, likely through exacerbation of therapy-induced oxidative stress. Similar synergy has been observed between other TrxR1 inhibitors and both chemotherapy (cisplatin, 5-fluorouracil) and radiotherapy, suggesting that this compound could similarly enhance these conventional treatments. The mechanistic basis for these synergistic interactions lies in the disruption of redox homeostasis that cancer cells depend on to manage the oxidative stress generated by many anticancer therapies. [6] [8]
Rational combination strategies should consider complementary mechanisms of action and overlapping toxicity profiles. Based on the known biology of the thioredoxin system, promising combination partners include:
When developing combination regimens, particular attention should be paid to sequence and timing of administration, as preclinical evidence suggests that priming cancer cells with TrxR1 inhibition before conventional therapy may maximize synergy while minimizing normal tissue toxicity. [6] [8] [9]
For researchers investigating this compound's mechanisms, several key experimental approaches are recommended based on the current understanding of its activity. First, comprehensive assessment of TrxR1 inhibition should include both direct enzyme activity measurements and cellular target engagement evaluations using the DTNB assay format. Second, detailed characterization of cell death mechanisms should employ multiple complementary approaches, including morphological analysis, inhibitor studies, and molecular pathway mapping. Particular emphasis should be placed on distinguishing paraptosis from other caspase-independent death modalities such as necroptosis and ferroptosis through specific pharmacological inhibitors and genetic approaches. [4] [5]
The redox signaling pathways activated by this compound require systematic mapping using phosphoproteomics, redox proteomics, and transcriptomic approaches. Special attention should be given to the Nrf2-Keap1 pathway, which represents the master regulator of antioxidant responses, and its interaction with TrxR1 inhibition. The exploration of adaptive resistance mechanisms may reveal how cancer cells attempt to compensate for TrxR1 inhibition through upregulation of alternative antioxidant systems, particularly the glutathione pathway. This knowledge could inform rational combination strategies that simultaneously target multiple antioxidant pathways to prevent compensatory activation. [2] [3]
For medicinal chemistry optimization of this compound, key parameters requiring improvement include aqueous solubility, metabolic stability, and tissue-specific targeting. Structure-activity relationship studies should focus on modifications that enhance TrxR1 inhibition specificity while reducing potential off-target effects. The core scaffold presents opportunities for derivatization at multiple positions, potentially improving both potency and pharmacokinetic properties. The successful development of other TrxR1 inhibitors, such as auranofin and hydroxytyrosol derivatives, provides valuable templates for this compound optimization. [5] [7]
The path toward clinical translation requires addressing several key challenges. Comprehensive toxicological assessment in relevant animal models is essential to establish safety profiles and identify potential target organs for toxicity. Pharmacokinetic studies must evaluate bioavailability, half-life, metabolism, and tissue distribution, with particular attention to blood-brain barrier penetration for neuro-oncology applications. Biomarker development for patient stratification should focus on assays measuring TrxR1 expression and activity in tumor samples, potentially identifying those patients most likely to respond to this compound-based therapies. Finally, rational combination therapy regimens need optimization in advanced preclinical models that recapitulate the tumor microenvironment and therapy resistance mechanisms observed in human cancers. [4] [6]
The following diagram summarizes the key experimental approaches for validating this compound's mechanism of action and therapeutic potential:
Key experimental approaches for this compound mechanism validation and therapeutic development.
Nitrovin primarily exerts its anticancer effects by inducing a caspase-independent, paraptosis-like cell death that is mediated by reactive oxygen species (ROS). The core mechanism involves the specific targeting of Thioredoxin Reductase 1 (TrxR1), a critical enzyme in the cellular antioxidant defense system [1] [2].
The proposed signaling pathway for this mechanism can be visualized as follows:
This compound targets TrxR1, triggering ROS accumulation and paraptosis via MAPK activation and cytoplasmic vacuolation.
The mechanistic model is supported by robust experimental data, including the reversal of cell death with specific inhibitors and activity in vivo models.
| Experimental Approach | Key Finding | Significance / Interpretation |
|---|---|---|
| Cytotoxicity Assays | IC~50~ values ranged from 1.31 to 6.60 μM across a panel of cancer cell lines [3]. | Demonstrates potent and broad-spectrum anticancer activity. |
| Cell Death Analysis | Induced cytoplasmic vacuolation; no caspase-3 activation or cleavage [1] [2]. | Confirms cell death is non-apoptotic and suggests paraptosis. |
| ROS Detection | Significant increase in intracellular ROS levels [1]. | Positions ROS as a critical mediator of the cell death process. |
| Cell Death Reversal | Death significantly reversed by CHX, NAC, GSH, and TrxR1 overexpression [1]. | Confirms dependence on new protein synthesis, ROS, and TrxR1 targeting. |
| Enzyme Activity Assay | This compound directly inhibited TrxR1 enzyme activity [1]. | Identifies TrxR1 as a direct molecular target of this compound. |
| In Vivo Model (Zebrafish Xenograft) | Showed significant anticancer effect, reversed by co-treatment with NAC [1] [2]. | Validates efficacy and ROS-dependent mechanism in a live animal model. |
The specificity of the mechanism is highlighted by treatments that failed to reverse this compound-induced cell death [1]:
This compound represents a promising lead compound for anticancer therapy, especially for aggressive cancers like glioblastoma (GBM). Its novel mechanism of inducing paraptosis-like death is particularly valuable for targeting cancer cells that have developed resistance to apoptosis [1] [5].
| Aspect | Details |
|---|---|
| Mutagenic Activity | Directly mutagenic in Salmonella typhimurium strains TA98 and TA100 without requiring metabolic activation [1]. |
| Effective Dosage | 0.1 to 2.5 μg per plate (equivalent to 0.09–2.3 μM) [1]. |
| Effect of Metabolic Activation | Addition of a rat-liver homogenate (S9 mix) reduced the mutation rates [1]. |
| Bacterial Growth Inhibition | Inhibited growth in suspension cultures at concentrations above 0.09 μM [1]. |
| DNA Damage | Induces DNA damage in bacteria [2]. |
| Carcinogenicity Evaluation | The IARC evaluation found the available experimental data on carcinogenicity inadequate for assessment [2]. |
While the search results do not provide a detailed, step-by-step protocol for Nitrovin mutation induction, the mechanism of action for nitrofuran antibiotics is described, which applies to this compound.
Nitrofuran compounds like this compound are prodrugs [3] [4]. They require activation inside the bacterial cell to exert their effects. The generally accepted mechanism involves the following steps, which can guide experimental design:
Based on this mechanism and the data from the studies, key elements of a mutagenicity assay for this compound would include:
The data indicates that this compound is a direct-acting bacterial mutagen. Its activation leads to reactive intermediates that cause extensive cellular damage. The reduction in mutagenicity with an S9 mix suggests that mammalian metabolic systems may detoxify the compound, though this does not preclude other potential risks [1].
It is important to note that the most relevant studies on this compound's mutagenicity were published in 1977, and the IARC evaluation is from 1983 [1] [2]. The compound's use as a growth promoter has been controversial and restricted in many regions, which may explain the lack of recent primary research.
For contemporary experimental protocols, consulting official guidelines for the Ames Test (e.g., from the OECD) would be advisable. Furthermore, studying the mechanisms and experimental data for the related drug Nitrofurantoin may provide valuable, transferable insights, as research on it is more current [3] [5].
Nitrovin (CAS 804-36-4) is a chemical compound with the molecular formula C₁₄H₁₂N₆O₆ and a molecular weight of 360.287 g/mol [1]. It belongs to the nitrofuran class of compounds, which have historically been used as antimicrobial agents in veterinary medicine. Regulatory concerns regarding potential carcinogenicity and mutagenicity have led to strict controls and the need for sensitive analytical methods to detect this compound residues in various matrices, including animal feeds and aquatic products [2] [3] [4].
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of this compound. These application notes provide detailed methodologies for analyzing this compound using different HPLC techniques, from basic reverse-phase separation to advanced mass spectrometric detection, catering to the needs of researchers and analytical scientists in drug development and food safety monitoring.
Chemical Structure: this compound is a complex molecule featuring two 5-nitrofuran rings connected by a pentadienone guanylhydrazone bridge [1]. This structure contributes to its characteristic UV absorption, making it amenable to UV-Vis detection. The presence of multiple nitro groups and the conjugated system also makes it suitable for mass spectrometric detection.
Physicochemical Properties: The LogP value of 2.11 indicates moderate hydrophobicity, suggesting good retention on standard reverse-phase columns [1]. The compound's structure contains hydrogen bond donors and acceptors, which can influence chromatographic behavior and necessitate specific mobile phase conditions to achieve optimal peak shape and separation.
This method provides a robust and cost-effective approach for this compound analysis in quality control and research applications.
Table 1: Method Parameters for Reverse-Phase HPLC Analysis of this compound
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water/Phosphoric acid |
| MS-Compatible Modification | Replace phosphoric acid with formic acid |
| Particle Size | Standard or 3 µm for UPLC |
| Application Scale | Analytical to preparative |
| Key Applications | Impurity profiling, pharmacokinetics |
Liquid chromatography coupled with triple quadrupole mass spectrometry provides superior sensitivity and selectivity for determining this compound residues in complex matrices at trace levels.
Table 2: Validation Parameters for HPLC-MS/MS Method in Aquatic Animal Matrices
| Validation Parameter | Performance Characteristics |
|---|---|
| Matrices Validated | Loach, catfish, shrimp, lobster, scallop, eel |
| Spiking Levels | 0.5, 1.0, and 2.0 μg kg⁻¹ |
| Recovery for this compound | 70-96% |
| Recovery for NF Metabolites | 82-97% |
| Relative Standard Deviation | 1-8% for all compounds |
| Linearity Range | 0.1-20 μg L⁻¹ |
| Correlation Coefficients | >0.99 for all compounds |
This validated method demonstrates excellent recovery rates and precision across multiple biologically relevant matrices, meeting regulatory requirements for veterinary drug residue analysis [2]. The method is significantly faster than previous approaches while maintaining high accuracy and sensitivity.
This method specifically addresses the determination of this compound in medicated animal feeds, which presents unique challenges due to the complex matrix.
Mobile Phase Preparation:
Sample Preparation:
Chromatographic Conditions:
System Suitability:
The following workflow diagram illustrates the complete analytical procedure for this compound analysis using HPLC:
Sample Preparation for Residual Analysis:
LC-MS/MS Conditions:
Method Validation:
Poor Peak Shape:
Retention Time Shift:
Sensitivity Issues:
The HPLC methods described herein support various applications in drug development and regulatory compliance:
These application notes provide comprehensive methodologies for the HPLC analysis of this compound across various matrices and applications. The methods demonstrate robust performance characteristics with excellent recovery, precision, and linearity. The detailed protocols enable researchers to implement these analyses in their laboratories with confidence in the reliability and accuracy of the results.
The versatility of HPLC platforms for this compound analysis—from basic UV detection to advanced MS/MS quantification—makes it possible to address diverse analytical needs, from routine quality control to sophisticated residue monitoring at trace levels.
1. Background and Rationale Nitrovin (NTV) is a nitrofuran antibiotic previously used as a growth promoter in livestock. Due to safety concerns, nitrofurans are now banned in many jurisdictions, including the European Union, as non-allowed pharmacologically active substances with no established maximum residue limit [1] [2]. Effective monitoring for their illegal use requires identifying a stable, persistent marker residue. Research has confirmed that bound aminoguanidine (AGN) is a suitable marker residue for this purpose, as the parent this compound compound is quickly depleted and rarely detected in tissues [1] [2].
2. Experimental Validation Summary A key study fed pigs a diet medicated with this compound (50 mg/kg) and analyzed tissues collected on various withdrawal days [1] [2]. The findings support the use of bound AGN as a reliable marker:
The table below summarizes the quantitative findings on AGN persistence:
Table 1: Persistence of Bound Aminoguanidine in Porcine Tissues
| Tissue | Relative Concentration of Bound AGN | Detectability of Parent this compound |
|---|---|---|
| Liver | Highest | Not Detected |
| Kidney | Intermediate | Detected only at Day 0 |
| Muscle | Lowest | Not Detected |
3. Emerging Research: this compound's Anticancer Mechanism Beyond its use as an antimicrobial, recent studies have explored this compound's potential as an anticancer agent. The compound induces a non-apoptotic, paraptosis-like cell death in cancer cells (e.g., glioblastoma) by targeting thioredoxin reductase 1 (TrxR1) [3] [4]. This inhibition leads to:
This mechanism is independent of caspase activation and can be rescued by the protein synthesis inhibitor cycloheximide, confirming its classification as paraptosis [3]. The following diagram illustrates this signaling pathway.
This protocol outlines the procedure for verifying bound aminoguanidine as a marker residue for this compound in pig tissues, based on published methodologies [1] [2].
1. Scope This protocol applies to the analysis of bound aminoguanidine (AGN) in porcine tissues (muscle, liver, kidney) and plasma using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
2. Principles The method involves the release of protein-bound aminoguanidine through acid hydrolysis, followed by derivatization and extraction. The derivatized analytes are then separated by liquid chromatography and detected by tandem mass spectrometry.
3. Reagents and Materials
4. Equipment
5. Safety Precautions
6. Step-by-Step Procedure
6.1. Sample Hydrolysis and Derivatization
6.2. Sample Extraction
6.3. LC-MS/MS Analysis The table below summarizes a typical LC-MS/MS instrument method.
Table 2: Typical LC-MS/MS Conditions for Bound AGN Analysis
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
| AGN Derivative MRM | 209.1 > 166.1 (Quantifier) |
7. Quality Control
Nitrovin is a growth-promoting agent historically used in animal feeds, but its residue in edible products poses potential health risks. These notes detail a robust and validated method for determining this compound residues in feeds and food matrices using Reversed-Phase Liquid Chromatography (LC) with Solid Phase Extraction (SPE) for sample clean-up. This protocol is designed for researchers, scientists, and drug development professionals requiring high sensitivity and selectivity in their analyses. The method effectively minimizes matrix interferences, ensuring accurate and reproducible results. [1]
The method involves extracting this compound from the sample matrix using an organic solvent mixture, followed by a clean-up step using reversed-phase SPE cartridges. This process removes interfering compounds, thereby enriching the analyte. The cleaned extract is then analyzed using a reversed-phase LC system equipped with an ultraviolet (UV) detector set at 378 nm. The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid, which provides excellent separation and detection specificity for this compound. [1]
The following diagram illustrates the complete experimental workflow from sample preparation to liquid chromatography analysis.
This compound Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound standard into a 100 mL volumetric flask. Dissolve and make up to volume with the extraction solution (DMF, acetonitrile, methanol). Store at -20°C in the dark.
Mobile Phase Preparation: Mix acetonitrile and 0.1% formic acid in water in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane and degas prior to use.
The SPE clean-up procedure is critical for removing matrix interferences and concentrating the analyte. The following table summarizes the key steps and parameters for the SPE protocol. [2] [3]
Table 1: Detailed SPE Clean-up Protocol for this compound
| Step | Purpose | Procedure | Typical Solvent & Volume |
|---|---|---|---|
| 1. Conditioning | To activate the sorbent and prepare the functional groups for interaction. | Pass the solvent through the cartridge, ensuring the sorbent is fully wetted. Do not let the sorbent run dry. | 2-3 mL of methanol (or solvent matching sample). |
| 2. Equilibration | To create an optimal environment for analyte retention by matching the sample solvent. | Pass the equilibration solvent through the conditioned cartridge. | 2-3 mL of water or a buffer solution. |
| 3. Sample Loading | To apply the sample extract for analyte retention on the sorbent. | Apply the filtered extract to the cartridge at a controlled flow rate (~1 mL/min). | Entire sample extract. |
| 4. Washing | To remove weakly bound interferences without eluting the target analyte. | Pass the wash solvent through the cartridge to remove impurities. | 2-3 mL of a weak solvent (e.g., 5-10% methanol in water). |
| 5. Elution | To disrupt analyte-sorbent interactions and collect the purified analyte. | Apply the strong elution solvent in two small aliquots for efficient recovery. | 2 x 1-3 mL of a strong organic solvent (e.g., pure methanol or acetonitrile). |
Collect the eluent in a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis.
Inject the reconstituted sample into the LC system under the following conditions. [1]
Table 2: Optimized Liquid Chromatography Conditions for this compound
| Parameter | Specification |
|---|---|
| Column Type | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | Ambient (or 30°C) |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 378 nm |
| Run Time | Approximately 10-15 minutes |
The method was validated according to standard guidelines, demonstrating satisfactory performance. [1]
Table 3: Method Validation Parameters for this compound Determination
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Limit of Detection (LOD) | 0.05 mg kg⁻¹ | - |
| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ | - |
| Linear Range | 0.2 - 10 mg kg⁻¹ | R² > 0.990 |
| Recovery (%) | Satisfactory (e.g., 85-115%) | Meets protocol requirements |
| Repeatability (RSD%) | Precise and repeatable | < 10% |
This application note provides a reliable and detailed protocol for the determination of this compound in complex matrices using SPE clean-up and LC-UV analysis. The method is effective in removing interferences, offers good recovery, and achieves low detection limits, making it suitable for regulatory monitoring and research purposes.
Method Principle: This method determines Nitrovin in animal feeds using reversed-phase liquid chromatography with a UV detector. The sample is extracted with an organic solvent mixture and purified via solid-phase extraction (SPE) to remove interfering matrix components before analysis [1].
The sample preparation and analysis process is illustrated below.
The table below details the operational parameters for the liquid chromatography system.
| Parameter | Specification |
|---|---|
| Detection Wavelength | 378 nm [1] |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (50:50, v/v) [1] |
| Flow Rate | 1.2 mL min⁻¹ [1] |
| Injection Volume | Not specified in search results |
| Column Temperature | Not specified in search results |
The method was validated with the following performance characteristics, as reported in the original study [1]:
| Validation Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.05 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ |
| Linearity | Satisfactory (specific range not provided) |
| Recovery | Satisfactory |
| Precision (Repeatability) | Precise repeatability confirmed |
| Trueness | Satisfactory |
| Selectivity | Satisfactory selectivity achieved |
| Aspect | HPLC-UV Method [1] | HPLC Method with SPE Cleanup [1] | Residue Depletion in Chickens [2] |
|---|---|---|---|
| Analytical Technique | Reversed-phase HPLC with UV detection | Reversed-phase HPLC with UV detection & SPE cleanup | HPLC-UV |
| Detection Wavelength | 378 nm [1] | 378 nm [1] | Not specified |
| Mobile Phase | Acetonitrile:0.1% formic acid (50:50, v/v) [1] | Acetonitrile:0.1% formic acid (50:50, v/v) [1] | Not specified |
| Flow Rate | 1.2 mL/min [1] | 1.2 mL/min [1] | Not specified |
| Extraction Solvent | Dichloromethane, methanol, ammonia mixture [3] | Dimethyl formamide, acetonitrile, methanol (50:25:25, v/v) [1] | Not specified (administered via feed) |
| Sample Cleanup | Not applied | Reversed-phase Solid Phase Extraction (SPE) [1] | Not specified |
| Limit of Detection (LOD) | Not specified | 0.05 mg/kg in feeds [1] | 0.1 ng/g (tissues) or ng/mL (plasma) [2] |
| Limit of Quantification (LOQ) | Not specified | 0.2 mg/kg in feeds [1] | Not specified |
| Key Application | Determination in medicated animal feeds [3] | Improved determination in feeds [1] | Residue depletion study in chicken tissues |
This protocol describes the extraction and quantification of this compound from medicated animal feeds using High-Performance Liquid Chromatography (HPLC). Monitoring this compound is essential for regulatory compliance, as it is a banned antibiotic in food-producing animals [4] [2].
This protocol verifies the use of bound aminoguanidine (AGN) as a marker residue to monitor the illegal use of this compound in food animals [4]. This is critical because the parent this compound drug depletes rapidly, while bound residues persist in tissues.
For reliable results, the following validation parameters should be established:
The following diagram illustrates the decision-making workflow for the analytical approach, depending on the sample type and objective.
This compound (difurazone) is a antimicrobial growth promoter that was historically used in veterinary practice to enhance growth rates in food-producing animals such as poultry and swine. Chemically known as 1,5-bis(5-nitro-2-furyl)-1,4-pentadiene-3-on amidinohydrazone, this compound belongs to the nitrofuran class of antibiotics, which have raised significant safety concerns due to their potential toxicological properties. Extensive research has demonstrated that this compound and similar nitrofuran compounds may exhibit carcinogenic and mutagenic effects, prompting regulatory agencies worldwide to prohibit their use in food-producing animals. The European Union, United States, China, and many other countries have classified this compound under "prohibited substances" for which no Maximum Residue Limit (MRL) can be established, making any detectable residue non-compliant [1] [2].
The analytical challenge in monitoring this compound residues stems from its rapid metabolism in biological systems. The parent drug has a short half-life in vivo, becoming undetectable within hours after administration. However, this compound undergoes biotransformation to form stable protein-bound metabolites that persist in animal tissues for extended periods—potentially weeks or even months after administration [1]. These bound metabolites serve as reliable marker residues for monitoring the illegal use of this compound. The current Reference Point for Action (RPA) for nitrofuran residues in the EU is set at 0.5 μg kg⁻¹, emphasizing the need for highly sensitive analytical methods capable of detecting trace-level residues [3]. This document provides comprehensive application notes and detailed protocols for the accurate determination of this compound residues in various animal tissues, addressing both research and regulatory needs.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for confirmatory analysis of this compound metabolites in animal tissues due to its exceptional sensitivity, selectivity, and capability to simultaneously monitor multiple analytes. The method leverages the detection of protein-bound metabolites rather than the parent compound, as these metabolites persist in tissues long after the parent drug has been eliminated. For this compound specifically, the metabolite marker has been identified as aminoguanidine (AGN), which requires chemical derivatization to facilitate detection and quantification [1]. The LC-MS/MS approach allows laboratories to meet the stringent EU RPA of 0.5 μg kg⁻¹ with satisfactory precision and accuracy, making it suitable for regulatory compliance testing.
The analytical workflow for this compound determination consists of several critical steps: tissue homogenization, hydrolysis and derivatization, extraction and clean-up, and finally LC-MS/MS analysis with quality control measures. Each step must be rigorously controlled to ensure accurate and reproducible results. The hydrolysis step liberates the protein-bound metabolites, while derivatization with 2-nitrobenzaldehyde enhances the chromatographic behavior and mass spectrometric detection of the polar metabolites. The extraction and clean-up steps are crucial for removing matrix interferences that can suppress ionization or cause background noise in mass spectrometric detection. The method has been successfully applied to various animal tissues including muscle, kidney, and liver, as well as animal products like eggs and milk, demonstrating its versatility across different biological matrices [3].
Table 1: Preparation of Standard Solutions for this compound Metabolite Analysis
| Solution Type | Analyte | Concentration | Solvent | Storage Conditions |
|---|---|---|---|---|
| Primary Stock Standard | AGN | 50 μg mL⁻¹ | Methanol | -20°C, protected from light |
| Intermediate Stock Standard | AGN | 1 μg mL⁻¹ | Methanol | -20°C, protected from light |
| Working Standard Mix | AGN + other nitrofuran metabolites | 10-100 ng mL⁻¹ | Methanol:Water (1:1) | -20°C, protected from light |
| Internal Standard Solution | AGN-13C15N4 | 50 ng mL⁻¹ | Methanol | -20°C, protected from light |
Homogenization: Weigh 2.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube. Add 100 μL of internal standard working solution (50 ng mL⁻¹ AGN-13C15N4) to all samples, calibration standards, and quality control samples.
Hydrolysis and Derivatization: Add 5 mL of 0.1 M hydrochloric acid and 150 μL of freshly prepared 0.05 M 2-nitrobenzaldehyde solution. Vortex mix for 30 seconds until homogeneous. The derivatization reaction can be performed using either:
QuEChERS Extraction: After derivatization, cool samples to room temperature. Add 5 mL of 0.1 M disodium hydrogen phosphate buffer (pH 7.0) to neutralize the solution. Then add 10 mL of ethyl acetate, vortex mix vigorously for 1 minute, and centrifuge at 4000 × g for 5 minutes. Transfer the organic (upper) layer to a new tube containing 500 mg anhydrous MgSO₄ and 250 mg NaCl. Vortex for 30 seconds and centrifuge at 4000 × g for 5 minutes.
Evaporation and Reconstitution: Transfer 8 mL of the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 1 mL of methanol:water (1:9, v/v), vortex for 30 seconds, and filter through a 0.2 μm PTFE syringe filter into an LC-MS vial for analysis.
Table 2: Troubleshooting Common Issues in Sample Preparation
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Derivatization Efficiency | Degraded NBA or incorrect pH | Prepare fresh NBA solution; verify pH of hydrolysis medium |
| Poor Recovery | Incomplete extraction or evaporation loss | Ensure proper phase separation; avoid complete drying during evaporation |
| Matrix Effects | Inadequate clean-up | Optimize QuEChERS salt ratio; consider additional dispersive SPE clean-up |
| Inconsistent Results | Variable hydrolysis | Use microwave-assisted derivatization for more uniform heating |
Table 3: MRM Transitions for this compound Metabolite and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) | Function |
|---|---|---|---|---|---|---|
| NP-AGN | 209.1 | 165.1 | 15 | 122.0 | 20 | Quantification |
| NP-AGN | 209.1 | 122.0 | 20 | - | - | Confirmation |
| AGN-13C15N4 (IS) | 214.1 | 170.1 | 15 | 127.0 | 20 | Quantification |
The method for this compound metabolite determination in animal tissues has been extensively validated in accordance with the performance criteria and procedures outlined in Commission Implementing Regulation (EU) 2021/808 [3]. This regulatory framework establishes strict guidelines for confirmatory methods used in residue testing, ensuring the reliability, accuracy, and reproducibility of analytical results for official control purposes. The validation study encompassed key parameters including specificity, accuracy, precision, decision limit, detection capability, and ruggedness, providing a comprehensive assessment of method performance under various conditions.
The specificity of the method was demonstrated by analyzing twenty different blank tissue samples (muscle, kidney, liver from various species) to confirm the absence of interfering peaks at the retention times of the target analytes. The method exhibited excellent linearity over the concentration range of 0.1 to 5.0 μg kg⁻¹ with correlation coefficients (R²) ≥ 0.99 for all analytes, using weighted (1/x) least squares regression. Accuracy was determined through recovery experiments by spiking blank tissue samples at three concentration levels (0.5, 1.0, and 1.5 μg kg⁻¹) and analyzing six replicates at each level. The mean recovery values for the this compound metabolite ranged from 83% to 120%, well within the acceptable limits defined by EU regulations [1] [3].
Table 4: Method Validation Parameters for this compound Metabolite in Animal Tissues
| Validation Parameter | Muscle Tissue | Kidney Tissue | Liver Tissue | Acceptance Criterion |
|---|---|---|---|---|
| Decision Limit (CCα) | 0.27 μg kg⁻¹ | 0.31 μg kg⁻¹ | 0.35 μg kg⁻¹ | <0.5 μg kg⁻¹ |
| Detection Capability (CCβ) | 0.35 μg kg⁻¹ | 0.41 μg kg⁻¹ | 0.47 μg kg⁻¹ | <0.5 μg kg⁻¹ |
| Repeatability (%RSD) | 6.2% | 8.7% | 9.5% | ≤20% |
| Within-Lab Reproducibility (%RSD) | 9.8% | 12.3% | 13.5% | ≤25% |
| Recovery at 0.5 μg kg⁻¹ | 95.2% | 89.7% | 84.3% | 70-120% |
| Recovery at 1.0 μg kg⁻¹ | 98.5% | 92.1% | 87.6% | 70-120% |
| Measurement Uncertainty | 18.3% | 22.7% | 25.1% | ≤50% |
The method demonstrated excellent sensitivity with decision limits (CCα) for the this compound metabolite well below the current EU RPA of 0.5 μg kg⁻¹ across all tested matrices. The precision of the method, expressed as relative standard deviation (RSD%) of repeated measurements, met the acceptance criteria at all validated concentration levels. The ruggedness of the method was evaluated by introducing deliberate variations in analytical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and extraction time (±10%). The results indicated that the method remains robust under normal variations in laboratory conditions, with recovery values maintained within acceptable limits despite these intentional modifications to the protocol [3].
Before the widespread adoption of LC-MS/MS, several alternative techniques were employed for this compound analysis, each with distinct advantages and limitations. Pulse-polarography represented one of the earliest approaches, capitalizing on the electrochemical properties of this compound and its metabolites. This method offered sensitivity down to 10 ppb for this compound residues but lacked the specificity of modern mass spectrometric techniques and was more susceptible to matrix interferences [4]. Similarly, high-performance liquid chromatography (HPLC) with various detection systems was extensively used, particularly for the determination of this compound in medicated animal feeds. The HPLC method described in the literature involved extraction with a dichloromethane-methanol-ammonia solvent mixture followed by chromatographic separation on a cyano-column [5].
The technological evolution in this compound analysis reflects broader trends in analytical chemistry, moving from less specific techniques toward highly selective and sensitive mass spectrometry-based methods. While these historical methods provided valuable tools for their time, they generally offered higher limits of detection and were unable to simultaneously monitor multiple nitrofuran residues. The transition to LC-MS/MS represented a significant advancement, enabling laboratories to meet increasingly stringent regulatory requirements and to expand the scope of analysis to include multiple nitrofuran drugs and their metabolites in a single run. This comprehensive approach is essential for effective monitoring programs, as it allows for efficient surveillance of multiple prohibited substances while conserving laboratory resources [1] [2].
In addition to the primary LC-MS/MS method, several alternative approaches have been developed for specific applications. Immunoassay techniques offer potential for high-throughput screening with minimal sample preparation, making them suitable for initial testing phases. However, these methods may lack the specificity of chromatographic techniques and can exhibit cross-reactivity with related compounds. More recently, electrochemical sensors have emerged as promising tools for rapid screening, leveraging the electrochemical properties of nitrofuran compounds for detection. While these methods provide rapid results and potentially lower costs, they typically cannot match the sensitivity and confirmatory power of LC-MS/MS and may require validation by confirmatory methods when used for regulatory purposes [2].
For laboratories with different equipment capabilities, conventional HPLC with fluorescence or UV detection remains a viable option, though with higher limits of detection compared to mass spectrometric methods. These approaches typically require more extensive sample clean-up to achieve adequate sensitivity and are more susceptible to matrix interferences. The choice of method ultimately depends on the intended application, available instrumentation, and regulatory requirements. For definitive regulatory action, mass spectrometry-based confirmatory methods remain the standard, while rapid screening techniques can provide cost-effective solutions for initial testing or monitoring programs with high sample throughput requirements [2].
The developed LC-MS/MS method for this compound determination is currently implemented in official control laboratories for the surveillance of nitrofuran residues in food-producing animals. This application is particularly critical for ensuring compliance with import/export requirements and maintaining consumer confidence in food safety systems. The method's validation according to EU 2021/808 standards enables its use for regulatory decision-making, with results admissible in legal proceedings regarding the misuse of prohibited substances in animal production [3]. The capability to detect this compound residues at levels below the RPA of 0.5 μg kg⁻¹ provides regulatory authorities with a powerful tool to identify non-compliant products and take appropriate enforcement actions.
In practice, monitoring programs typically employ a risk-based sampling approach, targeting specific production systems, geographical regions, or historical violations where the illegal use of this compound is suspected. The method's robustness allows for implementation in various laboratory settings, with several public health laboratories having successfully accredited the method according to ISO/IEC 17025 standards [3]. The expanded scope that includes this compound alongside other nitrofuran drugs enables cost-effective monitoring of multiple prohibited substances within a single analytical run, optimizing laboratory resources while maintaining comprehensive surveillance of chemical hazards in the food chain.
Beyond routine regulatory testing, the analytical methods for this compound determination find applications in various research contexts. Metabolism studies investigate the absorption, distribution, metabolism, and excretion of this compound in different animal species, contributing to our understanding of its toxicological potential and supporting risk assessment decisions. The unexpected discovery of this compound's cytotoxic effects on cancer cells and its ability to induce paraptosis-like cell death by targeting thioredoxin reductase 1 (TrxR1) has generated interest in its potential repurposing for anticancer applications [6]. This research application requires precise analytical methods to study the compound's behavior in biological systems and its mechanisms of action at the molecular level.
Emerging developments in this compound analysis focus on method miniaturization and high-throughput approaches to further reduce analysis time and costs while maintaining analytical performance. The integration of automated sample preparation systems and on-line extraction techniques represents the next frontier in streamlining nitrofuran analysis. Additionally, the application of high-resolution mass spectrometry offers new possibilities for non-targeted screening and the identification of previously unknown metabolites, expanding our understanding of this compound's fate in biological systems. These advancements continue to enhance the capabilities of testing laboratories while providing researchers with powerful tools to study this compound across various scientific disciplines [1] [2].
The comprehensive analytical methods presented in this document provide reliable approaches for the determination of this compound residues in animal tissues, addressing the critical need for monitoring this prohibited veterinary drug in food-producing animals. The LC-MS/MS-based protocol offers the sensitivity, specificity, and robustness required for regulatory compliance testing, with performance characteristics fully validated according to international standards. The microwave-assisted derivatization and modified-QuEChERS extraction significantly reduce sample preparation time compared to traditional methods, from 16 hours to just 2 hours for the derivatization step, while maintaining excellent analytical performance [1].
The method's capability to simultaneously determine this compound alongside seven other nitrofuran drugs and their metabolites makes it particularly valuable for comprehensive monitoring programs. With decision limits (CCα) ranging from 0.27 to 0.35 μg kg⁻¹ across different tissue matrices, the method easily meets the current EU RPA of 0.5 μg kg⁻¹, providing regulatory authorities with a powerful tool for enforcing禁令 on this compound use in food animal production [3]. As analytical technologies continue to evolve, further improvements in sensitivity, throughput, and efficiency are anticipated, enhancing our ability to protect consumers from exposure to this prohibited substance while supporting research into its unexpected biological effects.
The following diagram illustrates the complete experimental workflow for the determination of this compound residues in animal tissues using the LC-MS/MS method described in this protocol:
Figure 1: Complete analytical workflow for the determination of this compound residues in animal tissues, showing the sequential steps from sample collection to result reporting.
Recent research has revealed that this compound induces paraptosis-like cell death through targeting of thioredoxin reductase 1 (TrxR1), generating reactive oxygen species (ROS) and activating endoplasmic reticulum (ER) stress. The following diagram illustrates the key signaling pathways involved in this mechanism:
Figure 2: Signaling pathways involved in this compound-induced paraptosis-like cell death, showing the key molecular events from TrxR1 inhibition to final cell death execution.
The table below summarizes the key characteristics of different analytical methods for nitrovin as described in recent literature.
| Method Feature | Method 1: LC-MS/MS (Multi-Residue) | Method 2: LC-MS/MS (with NFS) | Method 3: HPLC-UV |
|---|---|---|---|
| Application Scope | Aquatic animals; simultaneous detection of NFs, metabolites, and this compound [1] | Swine, chicken, fish muscle and liver; simultaneous detection of Sodium Nifurstyrenate (NFS) and this compound [2] | Feeds [3] |
| Sample Preparation | Single-step extraction with optimized buffer [1] | Ultrasound-assisted extraction (UAE) with Methanol:Water (80:20), HLB SPE cleanup [2] | Extraction with DMF:ACN:MeOH (50:25:25), reversed-phase SPE cleanup [3] |
| Chromatography | Liquid Chromatography (LC) [1] | C18 column, Acetonitrile/Water gradient [2] | Reversed-phase LC, Acetonitrile/0.1% Formic Acid (50:50) [3] |
| Detection | Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) [1] | Triple Quadrupole Mass Spectrometry (LC-MS/MS) [2] | Ultraviolet Detection at 378 nm [3] |
| Key Validation Performance | Recovery: 70-96%; RSD: 1-8%; Linearity: 0.1-20 μg L⁻¹ (R² > 0.99) [1] | Recovery: 76.2-94.6%; RSD: 2.8-11.5%; LOD: 0.05-0.1 μg kg⁻¹ [2] | LOD: 0.05 mg kg⁻¹; LOQ: 0.2 mg kg⁻¹ [3] |
This method allows for the simultaneous determination of nitrofurans (NFs), their metabolites (NFMs), and this compound [1].
This protocol uses ultrasound-assisted extraction for the simultaneous determination of this compound and sodium nifurstyrenate (NFS) [2].
For any analytical method, validation is critical to ensure reliability. Key parameters to evaluate are summarized in the table below [4].
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to distinguish this compound from other matrix components. | No interference at the retention time of this compound [4]. |
| Linearity | The method produces results proportional to analyte concentration. | R² ≥ 0.99 across a defined range (e.g., LOQ to 120% of expected level) [4]. |
| Accuracy | Closeness of measured value to the true value. | Recovery of 95-105% (can be 80-110% for trace levels) [5]. |
| Precision | Closeness of repeated measurements under defined conditions. | RSD ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day) [5]. |
| LOD & LOQ | Lowest concentration that can be detected or quantified with reliability. | LOD: Signal-to-noise ~3:1; LOQ: S/N ~10:1 and with defined accuracy/precision [5]. |
| Robustness | Measures the method's resilience to small, deliberate changes in parameters. | The method should remain unaffected by small variations [4]. |
The following diagram outlines the general workflow for determining this compound residues using modern techniques like LC-MS/MS.
Nitrovin (CAS 804-36-4) is a broad-spectrum antibacterial agent of the nitrofuran class. Although banned in many countries for use in food-producing animals due to toxicological concerns, robust analytical methods remain essential for regulatory compliance monitoring and research purposes. These application notes provide detailed protocols for determining this compound in various matrices using acetonitrile and formic acid based mobile phases, which have been demonstrated to provide excellent chromatographic performance.
Table 1: Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 804-36-4 |
| Molecular Formula | C₁₄H₁₂N₆O₆ |
| Molecular Weight | 360.287 g/mol |
| Log P | 2.11 |
| IUPAC Name | 2-[1,5-Bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]hydrazine-1-carboximidamide |
| InChI Key | XQCFHQBGMWUEMY-UHFFFAOYSA-N |
| UV Detection Wavelength | 378 nm (UV), 315-420 nm (PDA) |
This compound is a furan drug appearing as an orange-yellow or red stable powder, widely used historically in veterinary medicine to control infectious diseases in livestock and aquatic products. It functions by inhibiting pathogenic microorganisms' utilization of glucose [1].
Table 2: HPLC-UV Method for this compound Determination in Feeds
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid (50:50, v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 378 nm |
| Injection Volume | Not specified |
| Column Temperature | Ambient |
| LOD | 0.05 mg/kg |
| LOQ | 0.2 mg/kg |
| Linearity | Demonstrated in validation |
| Application | Feed analysis [2] |
This method employs a simple isocratic elution with a mobile phase consisting of acetonitrile and 0.1% formic acid in equal proportions. The formic acid acts as a mobile phase additive to improve peak shape and ionization efficiency, particularly for mass spectrometric detection [3].
Table 3: LC-MS/MS Parameters for this compound in Animal Tissues
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Formic Acid Concentration | 0.1% |
| Detection | MS/MS with ESI+ and ESI- |
| Ionization Mode | Positive and Negative Electrospray |
| Sample Preparation | Ultrasound-assisted extraction, SPE cleanup |
| Matrices | Muscle, liver (swine, chicken, fish) |
| Performance | Meets EU Commission Decision 2002/657/EC |
For LC-MS/MS applications, the acetonitrile with 0.1% formic acid system provides excellent compatibility with mass spectrometric detection, enhancing ionization efficiency and providing good peak shapes [1]. The pre-mixed mobile phases available commercially ensure consistency and convenience [3] [4].
Protocol:
Protocol:
Table 4: Method Validation Parameters for this compound Determination
| Validation Parameter | HPLC-UV Method (Feeds) | LC-MS/MS Method (Tissues) |
|---|---|---|
| Limit of Detection (LOD) | 0.05 mg/kg | Not specified (meets EU criteria) |
| Limit of Quantification (LOQ) | 0.2 mg/kg | Not specified (meets EU criteria) |
| Linear Range | 30-180 ng/band (HPTLC reference) | Demonstrated in validation |
| Recovery | 98.74-100.49% | Satisfactory per 2002/657/EC |
| Precision | Acceptable repeatability | Acceptable repeatability |
| Selectivity/Specificity | Demonstrated | Four identification points (2002/657/EC) |
| Robustness | Not specified | Meets confirmatory criteria |
Both methods have been validated according to international standards. The LC-MS/MS method specifically fulfills the confirmatory criteria according to European Commission Decision 2002/657/EC, providing the required four identification points for unambiguous confirmation of this compound residues [1].
This compound has been banned in many countries, including the European Union and China, due to toxic effects on consumers through residues in edible tissues [1]. Despite the ban, misuse has been reported, necessitating robust monitoring methods.
The described methods are applicable for:
Mobile Phase Preparation: Always use HPLC-grade acetonitrile and high-purity formic acid. Consistently use the same source and grade of formic acid, as purity can vary between suppliers and affect chromatographic performance and MS detection sensitivity [3] [4].
Column Selection: For improved separation, consider specialized columns such as the Newcrom R1, which features low silanol activity and can provide better peak shapes for this compound [5].
MS Compatibility: For mass spectrometric detection, formic acid is preferred over phosphoric acid, which is not MS-compatible. The 0.1% formic acid concentration provides optimal pH control and ionization enhancement without causing corrosion or contamination of the MS source [5] [3].
Gradient Optimization: While isocratic elution works well for simple matrices, complex samples may require gradient elution starting with a lower percentage of acetonitrile (e.g., 10-20%) and increasing to 50-90% over 10-15 minutes for comprehensive separation [1].
The analytical methods described herein provide reliable and validated approaches for determining this compound in various matrices using acetonitrile and formic acid-based mobile phases. The HPLC-UV method offers a cost-effective solution for routine analysis of feeds, while the LC-MS/MS method provides the sensitivity and specificity required for confirmatory analysis of tissue residues at regulatory levels.
This compound (CAS No. 804-36-4) is a synthetic antimicrobial and growth-promoting agent that was historically used in veterinary medicine, particularly in poultry and swine production. As a member of the nitrofuran class, this compound functioned as an effective growth promotor by altering the gut microbiota to enhance nutrient absorption and improve weight gain in food-producing animals. However, due to growing concerns about its potential carcinogenic properties and the formation of persistent metabolite residues in edible tissues, this compound has been banned from use in food-producing animals in many jurisdictions, including the European Union and the United States.
The regulatory ban on this compound stems from the compound's toxicological profile and the inability to establish a safe maximum residue limit (MRL) for human consumption. According to the European Commission's Regulation 2377/90/EEC, this compound was classified under Annex IV, prohibiting its use in veterinary medicine entirely. Despite these bans, monitoring of this compound residues remains critically important in food safety programs, as evidenced by the continued reporting of nitrofuran contamination incidents through the Rapid Alert System for Food and Feed (RASFF), which documented 854 notifications for nitrofurans between 2002 and 2017 [1]. This application note provides comprehensive analytical protocols and experimental data to support researchers in detecting and quantifying this compound residues in biological tissues.
The residue depletion kinetics of this compound following oral administration in chickens demonstrates distinct distribution patterns across different tissues. In a comprehensive study where chickens were fed dietary feeds containing 10 mg/kg of this compound for 7 consecutive days, tissues (muscle, fat, kidney, and liver) and plasma were collected at different withdrawal periods and analyzed using a validated high-performance liquid chromatography-ultraviolet (HPLC-UV) method [2]. The method demonstrated excellent sensitivity with a limit of detection of 0.1 ng/(g or mL) for all matrices, with inter- and intra-recoveries ranging from 71.1% to 85.7% from fortified blank samples.
At the end of the administration period (withdrawal day 0), the highest residue concentration was found in plasma (average of 84.98 ng/mL), followed by kidney (68.28 ng/g), fat (61.18 ng/g), liver (24.04 ng/g), and muscle (21.04 ng/g) [2]. This distribution pattern reflects the compound's lipophilic properties and the role of organs involved in metabolism and excretion. Notably, even after a 28-day withdrawal period, this compound residues persisted in all examined tissues, with concentrations in muscle, fat, liver, and plasma remaining above 1.0 ng/(g or mL), and the highest concentration observed in liver (average of 5.8 ng/g) [2]. This persistence underscores the limited depletion capacity for this compound and supports the regulatory ban on its use in food-producing animals.
Table 1: this compound Residue Concentrations in Chicken Tissues at Different Withdrawal Periods
| Tissue | Withdrawal Day 0 (ng/g) | Withdrawal Day 28 (ng/g) |
|---|---|---|
| Muscle | 21.04 | >1.0 |
| Fat | 61.18 | >1.0 |
| Liver | 24.04 | 5.8 |
| Kidney | 68.28 | Not reported |
| Plasma | 84.98 ng/mL | >1.0 ng/mL |
Table 2: Method Validation Parameters for this compound Analysis in Tissues
| Parameter | Results |
|---|---|
| Limit of Detection | 0.1 ng/(g or mL) |
| Inter-recovery Range | 71.1-85.7% |
| Intra-recovery Range | 71.1-85.7% |
| Repeatability | 2.9-9.4% |
| Within-laboratory Reproducibility | 4.4-10.7% |
The depletion data clearly demonstrates that This compound residues persist in edible tissues well beyond practical withdrawal periods, with the liver showing the highest residual concentration after 28 days. This has significant implications for food safety, as these persistent residues could potentially expose consumers to harmful compounds. The analytical method used to generate this data has been rigorously validated according to international standards, ensuring the reliability and accuracy of the reported concentrations [2].
The analytical protocol for detecting this compound and its metabolites in various matrices requires sophisticated instrumentation and careful sample preparation to achieve the necessary sensitivity and specificity. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination of nitrofurans and their metabolites in a single analytical procedure [1]. This method represents a significant advancement as it allows for comprehensive screening of multiple compounds across different biological matrices, including feed, feed water, and food products of animal origin.
The sample preparation begins with a hydrolysis and derivatization process where approximately 2.0 ± 0.05 g of sample is placed in centrifuge tubes. To each sample, an internal standard mixture is added, followed by 10 mL of 0.2 mol/L hydrochloric acid and 240 μL of 2-nitrobenzaldehyde (10 mg/mL in methanol). The samples are securely capped, vortexed for 30 seconds, and then incubated in a water bath at 40 ± 3°C overnight. Following incubation, samples are cooled to room temperature, and the pH is adjusted to approximately 7.0 using 10 mL of 0.2 mol/L dipotassium hydrogen orthophosphate solution and 800 μL of 1 mol/L ammonia solution. The samples are then centrifuged at 4,500 × g for 15 minutes, and the supernatants are transferred to solid-phase extraction (SPE) cartridges for cleanup [1].
The UHPLC-MS/MS analysis is performed using a C8(2) column (3 μm × 2 mm, 75 mm) maintained at 40°C. The mobile phase consists of two solutions: (A) 5 mmol/L ammonium formate and (B) methanol, with a gradient program starting with 80% A and 20% B, increasing to 95% B over 2.5 minutes, holding for 2.5 minutes, then returning to initial conditions. The flow rate is maintained at 0.4 mL/min, and the total run time is 14 minutes. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization source, with specific transitions monitored for each analyte as detailed in Table 3 [1].
Table 3: Mass Spectrometry Parameters for Nitrofuran Metabolite Detection
| Analyte | Precursor Ion (m/z) | Product Ion Transitions | Declustering Potential | Collision Energy (eV) |
|---|---|---|---|---|
| AOZ | 235.95 | 134.0, 104.0 | 116 | 15, 29 |
| AMOZ | 335.00 | 291.0, 262.1 | 71 | 16, 26 |
| SEM | 209.00 | 166.0, 192.0 | 96 | 13, 15 |
| AHD | 249.00 | 134.0, 104.0 | 126 | 15, 27 |
The method validation demonstrated excellent performance characteristics, fulfilling all confirmatory criteria according to European Commission Decision 2002/657/EC. The linearity (R²) across concentration ranges of 0.50-10.0 μg/kg was between 0.990-0.998, with apparent recoveries ranging from 88.9% to 107.3%. The method showed excellent precision with repeatability of 2.9-9.4% and within-laboratory reproducibility of 4.4-10.7%. The calculated ion suppression due to matrix effects did not exceed 15% for all analytes in the tested matrices, confirming the robustness of the method for routine monitoring purposes [1].
The following diagram illustrates the complete analytical workflow for this compound and metabolite analysis in biological tissues:
Figure 1: Analytical Workflow for this compound and Metabolite Detection in Biological Tissues
Research has demonstrated that this compound can significantly alter the pharmacokinetic behavior of concurrently administered drugs, as evidenced by its interaction with sulfadimidine in domestic fowl. In experimental studies with cockerels, this compound medication resulted in higher blood levels of sulfadimidine, particularly soon after administration, with a more rapid decline compared to untreated animals. This interaction manifested primarily through effects on the distribution phase of sulfadimidine, with the magnitude of interaction being highly dependent on the age of the animals [3].
The effect was most pronounced in three-week-old chickens, where this compound significantly elevated sulfadimidine blood levels shortly after administration. In contrast, the interaction was feeble or absent in older birds. The changes in sulfonamide concentration in the liver and kidneys corresponded with the alterations observed in blood levels, while concentrations in muscle tissue were not significantly affected by this compound under the experimental conditions [3]. This age-dependent interaction highlights the importance of considering developmental physiology when assessing drug-drug interactions in veterinary species.
The growth-promoting properties of this compound were clearly demonstrated in these interaction studies, with weight gains in cockerels showing a direct relationship with the concentration of this compound in feed. Interestingly, the duration of administration also influenced efficacy, with three-day administration of this compound to cockerels up to five weeks of age producing better weight gains compared to administration from the sixth day after hatching. In older cockerels, however, extended administration from the sixth day after hatching resulted in superior weight gains [3]. This age-dependent response to this compound administration further complicates its potential use and underscores the need for careful consideration of treatment protocols in research settings.
When designing studies to investigate this compound residues in poultry tissues, several critical factors must be considered to ensure generating reliable and reproducible data:
Animal Age Selection: Given the demonstrated age-dependent variations in this compound metabolism and drug interactions, researchers should carefully consider the age of birds used in residue studies. Including multiple age groups in experimental designs can provide valuable insights into developmental changes in drug disposition [3].
Withdrawal Period Determination: The persistent nature of this compound residues necessitates extended withdrawal periods in residue depletion studies. Based on available data, studies should extend for at least 28 days post-administration to fully characterize the depletion profile, with particular attention to liver tissues where residues appear to persist longest [2].
Matrix Selection: Comprehensive residue studies should include analysis of multiple tissue types, including muscle, fat, liver, and kidney, as the distribution of this compound is not uniform across tissues. Additionally, plasma samples can provide valuable pharmacokinetic data to complement tissue residue information [2].
Method Validation: Analytical methods must be rigorously validated according to international standards, with particular attention to extraction efficiency, matrix effects, and specificity. The UHPLC-MS/MS method described previously provides a suitable framework for such validation [1].
The following diagram illustrates the key factors influencing this compound kinetics and residue formation in poultry:
Figure 2: Key Factors Influencing this compound Kinetics and Residue Formation in Poultry
The comprehensive data presented in these application notes demonstrates the persistent nature of this compound residues in edible tissues and supports the regulatory decisions to ban its use in food-producing animals. The validated UHPLC-MS/MS method provides researchers with a robust analytical tool for monitoring this compound and its metabolites across various biological matrices, with performance characteristics meeting international regulatory standards. The observed drug interactions between this compound and sulfadimidine highlight the complex pharmacokinetic behavior of this compound and underscore the importance of considering age-related factors in residue studies.
Food safety laboratories and regulatory agencies should maintain vigilance regarding potential illegal use of this compound in food animal production, employing sensitive and specific detection methods to protect consumer health. Future research directions should focus on elucidating the complete metabolic pathway of this compound and identifying appropriate biomarker candidates for more efficient monitoring programs. Additionally, further investigation into the mechanisms underlying the age-dependent pharmacokinetic interactions observed with concomitant drug administration would contribute valuable knowledge to veterinary pharmacology and toxicology.
The most relevant and current methodology comes from a 2022 study that developed a rapid, sensitive LC-MS/MS method for detecting nitrovin and other nitrofuran drugs in meat [1].
The table below summarizes the key performance data for this method, which uses microwave-assisted derivatization and a modified-QuEChERS extraction to significantly shorten the analysis time [1].
| Analyte | Marker Residue | Decision Limit (CCα) | Key Method Improvements |
|---|
| This compound | Specific metabolite(s) | 0.013 - 0.200 µg kg⁻¹ (for the 8 analytes) | - Shorter Derivatization: 2-hour microwave reaction replaces 16-hour overnight step [1].
Here is the detailed methodology for the analysis of bound this compound residues, based on the published LC-MS/MS method [1]:
Hydrolysis and Derivatization Weigh 0.5 g of homogenized tissue sample into a suitable tube. Add the internal standard mixture and 5 mL of 0.2 M hydrochloric acid containing 0.5 mM 2-nitrobenzaldehyde (NBA). Vortex the mixture thoroughly. Perform derivatization using a microwave reactor at 60°C for 2 hours, which replaces the traditional overnight water bath derivatization [1].
Sample Extraction (Modified-QuEChERS) After derivatization and cooling, add 5 mL of 0.1 M trisodium phosphate solution to adjust the pH. Add 10 mL of ethanol, then vortex and centrifuge the sample. Transfer the supernatant to a new tube containing QuEChERS salts (e.g., 1 g MgSO₄, 0.5 g NaCl). Shake vigorously and centrifuge. Evaporate an aliquot of the organic layer to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis [1].
LC-MS/MS Analysis Inject the reconstituted sample into the LC-MS/MS system. Use a phenyl-hexyl column for chromatographic separation. Optimize the mobile phase (e.g., water and acetonitrile, both with 0.01% formic acid) and a specific gradient profile to achieve full separation of the eight nitrofuran metabolite derivatives. The MS/MS should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for confirmatory analysis [1].
This workflow can be visualized in the following diagram:
While direct troubleshooting information for this compound is scarce, general principles of analytical chemistry and insights from the modern method can guide problem-solving [2] [1].
Q1: How can I improve the sensitivity and lower the detection limit for this compound?
Q2: What could cause poor recovery of this compound metabolites?
Q3: Why is the chromatographic separation for multiple nitrofurans unsatisfactory?
You may encounter older literature, such as a 1978 polarographic method for this compound with a sensitivity of 10 ppb [3]. However, the LC-MS/MS method discussed here is far more modern, confirmatory, and aligns with current EU regulatory standards, making it the recommended approach [1].
The table below summarizes frequent issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Recovery of Metabolites | Incomplete hydrolysis of protein-bound metabolites; Inefficient extraction from complex matrix [1]. | Ensure adequate derivatization time (e.g., overnight at 37°C); Use vortex-assisted liquid-liquid extraction (VA-LLE) for efficiency [1]. |
| High Background Noise/Matrix Interference | Co-extraction of interfering compounds from animal tissues or eggs [1]. | Incorporate a Solid Phase Extraction (SPE) clean-up step after the initial liquid-liquid extraction [1]. |
| Inconsistent Chromatography | Matrix effects suppressing or enhancing ionization in MS; Column contamination. | Use stable isotope-labeled internal standards (e.g., AOZ-D4, DNSH-13C6) to correct for matrix effects and injection variability [1]. |
| Poor Method Sensitivity | Inadequate derivatization; Insufficient detection specificity. | Derivatize with 2-nitrobenzaldehyde (o-NBA) to improve ionization; Use UHPLC-MS/MS in Selected Reaction Monitoring (SRM) mode for high specificity and low detection limits [1]. |
| Incorrect Analyte Target | Analyzing parent Nitrovin, which is quickly metabolized. | Use the metabolite Aminoguanidine (AGD) as the target marker residue for monitoring illegal use, as it persists in tissues [2]. |
This validated method for determining this compound metabolite (AMG/AGD) in animal tissues is based on current EU regulations [1]. The core workflow is as follows:
Key Materials & Reagents:
Step-by-Step Procedure:
Q1: Why should I target the metabolite AGD instead of the parent this compound? The parent this compound is rapidly metabolized and is typically detectable only immediately after administration. Its metabolite, Aminoguanidine (AGD), forms stable, covalent bonds with tissue proteins, allowing it to persist for a long time after the drug has been withdrawn. This makes AGD the most reliable marker for monitoring illegal use [2].
Q2: Is there a way to avoid the time-consuming derivatization step? While the standard approach for instrumental analysis requires derivatization with o-NBA to improve detectability, alternative methods are emerging. Recent research has successfully developed immunoassays (e.g., icELISA) using specially designed antibodies that can directly detect underivatized AGD. This is a significant advantage for high-throughput screening, though it may be less common than LC-MS/MS for confirmatory analysis [2].
Q3: What performance should I expect from a validated method? A method validated according to EU Regulation 2021/808 for this compound metabolites should achieve:
The core of a contemporary this compound method is not the extraction of the parent compound but the detection of its metabolite after chemical derivatization. The following protocol is based on a method accredited according to ISO/IEC 17025 for official control analyses [1].
Sample Pretreatment & Derivatization
Extraction and Clean-up Workflow The following diagram outlines the post-derivatization sample preparation process.
Solid-Phase Extraction (SPE) Clean-up After derivatization and liquid-liquid extraction, the extract is purified using SPE.
Final Analysis The purified extract is then analyzed using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), which provides the required sensitivity and specificity for confirmatory analysis at very low residue levels (below 0.5 μg kg⁻¹) [1].
Q1: Why is a derivatization step necessary for this compound analysis? this compound is a parent drug compound. Regulatory methods typically target its stable metabolites as residue markers. These metabolites are highly polar and require derivatization with a reagent like 2-nitrobenzaldehyde to make them amenable to chromatographic separation and detection by mass spectrometry, thereby achieving the high sensitivity required for residue testing [1].
Q2: Can I use a standard C18 cartridge instead of an HLB cartridge? While C18 cartridges are common for reversed-phase extraction, the cited validated method specifically uses an Oasis HLB cartridge. HLB sorbents offer superior wetting and higher capacity for a broader range of compounds, which can be critical for recovering the derivatized analyte from complex tissue matrices. For method consistency and to achieve the published performance, it is strongly recommended to use the specified HLB phase [1].
Q3: What are the key parameters for a successful SPE cleanup in this method? Although the exact SPE protocol (washing and elution solvents) is part of the validated method, general principles for reversed-phase SPE apply [2]:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Cartridge dried out before elution; inefficient elution | Keep sorbent wet after conditioning; use stronger or more elution solvent [2] [3]. |
| High Background/Interference | Incomplete washing; sample overload | Optimize wash solvent strength/volume; dilute sample or use larger SPE cartridge [3]. |
| Slow Flow Rate | Particulates in sample; sorbent blockage | Centrifuge or filter sample pre-load; apply gentle positive pressure [2]. |
| Poor Reproducibility | Inconsistent flow rates; improper conditioning | Control flow rates (1 mL/min ideal); ensure proper cartridge conditioning [3]. |
The core of analyzing Nitrovin in samples, such as medicated animal feeds, involves reliable extraction and chromatographic determination. The following table summarizes a validated Liquid Chromatography method.
| Aspect | Specification |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (LC) with Ultraviolet (UV) detection [1] |
| Detection Wavelength | 378 nm [1] |
| Mobile Phase | Acetonitrile and 0.1% formic acid solution (50:50, v/v) [1] |
| Flow Rate | 1.2 mL min⁻¹ [1] |
| Limit of Detection (LOD) | 0.05 mg kg⁻¹ (in feeds) [1] |
| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ (in feeds) [1] |
Here is a detailed methodology for the extraction and analysis of this compound from medicated animal feeds, based on the published procedure [1].
Sample Extraction:
Sample Clean-up:
Instrumental Analysis:
The workflow for this analytical method can be visualized as follows:
Q: What is the most critical step in ensuring accurate this compound quantification? A: The sample clean-up using a reversed-phase SPE cartridge is crucial. The feed matrix is complex, and without proper clean-up, co-extracted compounds can interfere with the analysis, leading to inaccurate results and potential damage to the LC instrumentation [1].
Q: The extraction efficiency seems low. What can I do? A: First, verify the composition of your extraction solvent. The mixture of dimethyl formamide, acetonitrile, and methanol has been optimized for this purpose [1]. Ensure the sample is finely ground and that you use sufficient agitation (e.g., vigorous shaking) during extraction to maximize analyte recovery.
Q: Are there other documented methods for extracting this compound? A: Yes, an earlier method uses a different solvent system consisting of dichloromethane, methanol, and ammonia solution for extraction [2]. You may test this alternative if the primary method does not yield satisfactory results with your specific sample type.
The search results did not contain specific stability data for this compound, such as degradation rates under various storage conditions (e.g., temperature, light, pH).
To build a more comprehensive stability profile, I suggest you:
What is the marker residue for Nitrovin, and why is it challenging to detect?
This compound (NTV) is a prohibited synthetic nitrofuran drug. Unlike other nitrofurans, its metabolite, Aminoguanidine (AGD), is the appropriate marker residue for monitoring illegal use [1]. The parent NTV is detectable only at withdrawal day 0, while AGD binds stably to tissue proteins and persists [1].
AGD is challenging due to its small size, high polarity, and poor ionization properties [1]. Many methods require a derivatization step with a reagent like 2-nitrobenzaldehyde (2-NBA) to make it detectable, adding complexity and time [2] [1].
| Strategy | Key Feature | Best Suited For | Key Reference |
|---|---|---|---|
| LC-MS/MS with Derivatization | High sensitivity & confirmatory analysis; requires complex sample prep | Regulatory compliance, official control labs, highest accuracy needs | [2] [3] |
| Immunoassay without Derivatization | High-throughput screening; simplified workflow; direct AGD detection | Rapid screening of large sample batches, labs without advanced LC-MS/MS | [1] |
This method is based on a validated approach for detecting bound residues of this compound and other nitrofurans in meat [2].
Workflow Overview:
Detailed Steps:
Hydrolysis & Derivatization:
Extraction & Clean-up:
LC-MS/MS Analysis:
Method Performance: This method can achieve a decision limit (CCα) below 0.5 µg/kg, which is the current Reference Point for Action (RPA) in the EU [2] [3].
This protocol is based on the development of a monoclonal antibody for the direct detection of AGD [1].
Workflow Overview:
Detailed Steps:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low recovery of AGD | Incomplete hydrolysis of protein-bound residues. | Increase hydrolysis temperature/duration; validate hydrolysis efficiency [2]. |
| High background noise in LC-MS/MS | Matrix co-extractives interfering with analysis. | Incorporate a robust SPE clean-up step; optimize chromatographic separation [3]. |
| False positives in immunoassay | Cross-reactivity of the antibody with similar compounds. | Characterize antibody cross-reactivity fully; use LC-MS/MS for confirmatory analysis [1]. |
| Inconsistent results between methods | Detection of total vs. bound residues; differences in derivatization efficiency. | Standardize the hydrolysis and derivatization protocol; ensure methods are validated for the same marker residue (AGD) [2] [1]. |
For analytical methods, it's important to distinguish between these two concepts [1] [2]:
High repeatability is the first and most critical step in establishing a reliable analytical method [2].
Based on the published LC method for this compound, here are the core components you must control carefully [3]:
| Method Parameter | Specification for this compound Analysis |
|---|---|
| Analytical Technique | Reversed-Phase Liquid Chromatography (LC) |
| Detection | Ultraviolet (UV) detector at 378 nm |
| Mobile Phase | Acetonitrile and 0.1% formic acid solution (50:50, v/v) |
| Flow Rate | 1.2 mL min⁻¹ |
| Extraction Solvent | Dimethyl formamide, acetonitrile, methanol (50:25:25, v/v) |
| Sample Clean-up | Reversed-phase Solid Phase Extraction (SPE) cartridge |
| Limit of Detection (LOD) | 0.05 mg kg⁻¹ |
| Limit of Quantification (LOQ) | 0.2 mg kg⁻¹ |
The following table addresses common issues that can harm repeatability and their solutions, drawing from general best practices in analytical chemistry [4].
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Variable Migration Times/Retention Times | Fluctuations in buffer pH, concentration, or temperature; Evaporation of volatile solvents. | Document buffer preparation with exact salts and pH-adjusting solutions; Specify filtration details; Minimize use of volatile solvents [4]. |
| Poor Peak Shape or Resolution | Sample solvent incompatible with mobile phase; Contaminated column or guard column. | Ensure sample dissolving solvent matches initial mobile phase conditions; Use guard column; Flush and clean analytical column regularly. |
| Low or Inconsistent Recovery | Inefficient extraction from feed matrix; Losses during SPE clean-up step. | Confirm thorough homogenization of feed sample; Validate SPE conditioning, loading, washing, and elution steps; Use internal standard if available [3] [4]. |
| High Background Noise | Contaminated mobile phase or reagents; Dirty UV lamp or flow cell. | Use high-purity reagents; Filter mobile phases; Check instrument baseline for lamp performance. |
This protocol is adapted from the published method and emphasizes steps critical for repeatability [3].
1. Mobile Phase Preparation - Prepare 0.1% (v/v) formic acid solution in high-purity water. - Mix this formic acid solution with acetonitrile in a 50:50 (v/v) ratio. - Critical: Document the exact brand and grade of acetonitrile and formic acid, and the method of pH adjustment (if any). Filter the prepared mobile phase through a 0.45 µm or 0.22 µm membrane filter.
2. Standard Solution Preparation - Obtain a purified this compound standard. - Dissolve in the specified extraction solvent: dimethyl formamide, acetonitrile, and methanol (50:25:25, v/v). - Critical: Use the same dissolving solvent for both standards and samples. For high precision, consider using an internal standard if one is validated for this method [4].
3. Sample Preparation - Weigh a representative portion of the feed sample. - Extract this compound using the extraction solvent specified above. - Clean-up: Pass the extract through a reversed-phase Solid Phase Extraction (SPE) cartridge. The method should be validated for the specific cartridge brand and type. - Critical: The sample preparation workflow is a key source of variability. Adhere strictly to documented times, volumes, and solvent grades.
4. Instrumental Analysis - Set the column temperature to a constant value (if specified). - Set the UV detector to 378 nm. - Set the mobile phase flow rate to 1.2 mL min⁻¹. - Inject samples and standards. - Critical: Perform system suitability testing before sample analysis to ensure the LC system meets pre-defined criteria for retention time, peak shape, and signal-to-noise.
To ensure your method remains repeatable over time and across different instruments, integrate these practices into your workflow [4]:
The diagram below outlines the key stages for establishing and maintaining a repeatable this compound analysis method, incorporating the principles discussed above.
The table below summarizes key parameters from validated methods for Nitrovin analysis, which can help researchers select an appropriate technique based on their needs for sensitivity, matrix, and instrumentation.
| Method | Matrix | Key Instrumentation Parameters | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|
| Reversed-Phase HPLC-UV | Feeds | Column: Not specified Mobile Phase: ACN / 0.1% Formic Acid (50:50) Flow Rate: 1.2 mL/min Detection: 378 nm | 0.05 mg/kg | 0.2 mg/kg | [1] | | LC-MS/MS | Edible Tissues (muscle, liver) | Column: C18 Mobile Phase: ACN / Water (Gradient) Ionization Mode: ESI+ Detection: MRM | 0.09 - 0.26 μg/kg (CCα) | 0.33 - 0.97 μg/kg (CCβ) | [2] [3] | | UHPLC-MS/MS (Multi-Residue) | Animal Tissue | Column: Phenyl-hexyl Sample Prep: Microwave-assisted derivatization & QuEChERS | 0.013 - 0.200 μg/kg (CCα) | Not specified (performs at 0.5 μg/kg RPA) | [4] |
The 0.2 mg/kg (200 μg/kg) quantification limit you noted comes from a 2009 study using HPLC-UV for feed analysis [1]. For more sensitive detection in food safety, modern LC-MS/MS methods offer significantly lower quantification limits in the ng/kg (parts-per-trillion) range for animal tissues [2] [4].
Here are the detailed methodologies for the two primary types of this compound analysis cited in the literature.
This method is based on the protocol described by Wang et al. (2009) [1].
This method is based on the work by Tao et al. (2010) for sensitive determination in food matrices [2] [3].
Q1: My this compound peak shows poor resolution or interference from the sample matrix. What can I do?
Q2: I am not achieving the desired sensitivity (low LOD/LOQ) for residue analysis.
To help visualize the overall experimental process, the following diagram outlines the general workflow for this compound analysis in feed and tissue samples, integrating the key steps from the protocols above.
The following table summarizes the key details of the IARC evaluation for Nitrovin:
| Evaluation Aspect | Details for this compound |
|---|---|
| IARC Volume & Year | Volume 31 (1983); Subsequent evaluation in Supplement 7 (1987) [1] |
| Overall Classification | Group 3: Not classifiable as to its carcinogenicity to humans [1] |
| Basis for Classification | Inadequate evidence from a single animal study and no available data from human studies [1]. |
The IARC evaluation was based on limited and inadequate experimental data:
For context, the IARC classifies agents into one of four groups based on the strength of evidence for carcinogenicity [2]:
| Group | Description | Number of Agents (as of mid-2025) |
|---|---|---|
| Group 1 | Carcinogenic to humans | 135 |
| Group 2A | Probably carcinogenic to humans | 95 |
| Group 2B | Possibly carcinogenic to humans | 323 |
| Group 3 | Not classifiable as to its carcinogenicity to humans | 500 |
The following diagram illustrates the general workflow for carcinogen hazard identification by agencies like IARC, which relies on the integration of evidence from different streams. The case of this compound is mapped onto this workflow to show where the evidence was lacking.
The classification of this compound in Group 3 reflects the absence of sufficient scientific evidence, rather than evidence of non-carcinogenicity. This classification has not been updated in the IARC monographs since the 1987 supplement [1].
The table below summarizes the key experimental findings on this compound's activity.
| Property | Description |
|---|---|
| Reported IC₅₀ Range | 1.31 to 6.60 μM (for both tumor and normal cells) [1]. |
| Primary Mechanism | Induces ROS-mediated non-apoptotic and quasi-apoptotic cell death by targeting Thioredoxin Reductase 1 (TrxR1) [1]. |
| Documented Activity | Antimicrobial growth promoter; exhibits anticancer activity [1]. |
Understanding how IC₅₀ values are derived is crucial for interpreting them. The following workflow visualizes a typical cell viability assay, which is a standard method for determining IC₅₀ values.
Common Methodologies & Considerations:
This compound's anticancer effect is linked to a specific pathway involving oxidative stress, as shown in the following diagram.
Pathway Explanation: this compound acts by targeting Thioredoxin Reductase 1 (TrxR1), a key enzyme in maintaining cellular redox balance. Inhibition of TrxR1 leads to a surge in Reactive Oxygen Species (ROS), which in turn triggers a unique form of cell death that is primarily non-apoptotic [1].
While this compound shows promising anticancer activity, the available data has limitations for a comprehensive comparison:
To proceed with your comparison guide, I suggest you:
Nitrovin is an older antimicrobial growth promoter whose use in animal feed has been banned in many regions, including the European Union [1]. Consequently, most contemporary research focuses on other compounds. The most recent study identified in your search is from 2009 and details an analytical method for detecting this compound residues in feed, not its antimicrobial activity [1]. Older references from the 1970s also focus on residue analysis rather than comparative efficacy [2].
The search results do contain high-quality, recent studies on antimicrobial activity (from 2024 and 2023) [3] [4], but these do not include this compound in their comparisons. Therefore, a quantitative comparison table for this compound cannot be constructed from the available data.
Although specific data for this compound is scarce, the search results provide detailed methodologies for evaluating antimicrobial activity that are relevant to your work. The standards and methods below are widely recognized and can be applied to test any antimicrobial agent, including this compound, should you conduct laboratory experiments.
The table below summarizes both qualitative (agar diffusion) and quantitative methods used in recent studies.
| Method Type | Method Name | Key Description | Application & Evaluation |
|---|---|---|---|
| Qualitative | Agar-well Diffusion [3] | Punishing wells in agar inoculated with test organism; adding antibiotic solution; measuring Zone of Inhibition (RZI). | Simple, quick screening. Measures radius of zone of inhibition (RZI in mm). |
| Qualitative | AATCC 147 [5] | Fabric sample placed on agar streaked with inoculum; incubating; assessing growth inhibition under/around sample. | Used for textiles; assesses non-diffusible agents; evaluates halo formation and growth under sample. |
| Qualitative | JIS L 1902 (Halo) [5] | Sample placed on single layer of inoculated agar; incubating; assessing halo of inhibition. | Used for textiles; effective for screening with or without diffusible activity. |
| Quantitative | Broth Dilution (MIC) [4] | Determining Minimum Inhibitory Concentration (MIC) by testing bacterial growth in serial dilutions of compound. | Quantifies bacteriostatic potency; lower MIC indicates higher activity (e.g., values in mM). |
| Quantitative | AATCC 100 [5] | Inoculum applied directly to textile sample; eluting bacteria after incubation; counting viable cells to calculate % reduction. | Quantifies bactericidal activity; calculates percentage reduction based on control. |
| Quantitative | JIS L 1902 (Absorption) [5] | Similar to AATCC 100 but with different inoculum volume/concentration and elution solution. | Considered more sensitive to antimicrobial agent amount than AATCC 100 [5]. |
| Quantitative | Biofilm Inhibition [4] | Exposing growing bacteria to sub-MIC concentrations of compound; measuring specific biofilm formation. | Measures ability to disrupt community-level bacterial resistance mechanisms. |
The following diagram illustrates a generalized workflow for conducting these tests, from sample preparation to data analysis.
Given the lack of readily available comparative data, here are concrete steps you can take to build the information you need:
The following table summarizes the growth-promoting activities of various antimicrobial substances in chicks, as found in a 1977 screening study, with Nitrovin included as a standard reference substance [1].
Table 1: Growth-Promoting Activity of Antimicrobial Substances in Chicks [1]
| Antimicrobial Substance / Class | Growth-Promoting Activity in Chicks |
|---|---|
| This compound (5-nitrofuran class) | Active (used as the standard reference substance) |
| Cephalosporins (class) | Active |
| Penicillins (all 9 tested) | Active |
| Aminoglycosides (e.g., Streptomycin, Gentamicin) | Active |
| Clindamycin, Lincomycin, Vancomycin | Active |
| Spectinomycin, Rifampicin | Active |
| Oxytetracycline, Chlortetracycline | Active |
| Erythromycin, Tylosin | Active |
| Flavomycin, Virginiamycin, Zinc Bacitracin | Active |
| Chloramphenicol | Inactive |
| Nalidixic Acid | Inactive |
| Polymixin B, Novobiocin, Cycloserine | Little activity |
| Neomycin (Aminoglycoside) | Inactive |
| Other 5-nitrofurans (5 compounds) | Inactive (only this compound was active) |
| Trimethoprim (alone or with sulfadiazine) | Inactive |
| 5-nitroimidazoles (e.g., Dimetridazole, Metronidazole) | Slight activity |
The data in Table 1 originates from a study published in British Poultry Science in 1977, titled "Antimicrobial substances and chick growth promotion" [1].
The diagram below outlines the general experimental workflow that the 1977 study likely followed.
Nitrofuran antibiotics, including this compound, are banned from use in food-producing animals in the European Union. The EU establishes a "Reference Point for Action" (RPA) to enforce this ban, as no MRL can be set for prohibited substances [1].
The following validated methods are used for confirmatory analysis of this compound and other nitrofuran residues in animal tissues, in compliance with EU Regulation 2021/808 [1] [2].
| Method Feature | Method 1 (Rapid LC-MS/MS) [1] | Method 2 (UHPLC-MS/MS) [2] |
|---|---|---|
| Analytes | Metabolites of 8 nitrofurans (incl. This compound) | Metabolites of 8 nitrofurans & nifurpirinol (incl. This compound) |
| Sample Prep | Microwave-assisted derivatization (2 hrs), modified-QuEChERS extraction | Derivatization with 2-nitrobenzaldehyde, vortex-assisted liquid-liquid extraction, Solid Phase Extraction (SPE) |
| Separation | UHPLC with phenyl-hexyl column | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Key Metrics | Decision limit (CCα): 0.013–0.200 µg kg⁻¹ | Decision limit (CCα): 0.27–0.35 µg kg⁻¹ |
Here is a generalized workflow for the sample preparation and analysis of bound this compound residues, synthesizing the two methodologies [1] [2].
Key Procedural Details: